2-(Difluoromethyl)-3-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H4F5N |
|---|---|
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |
InChI Key |
UXYIPRDKTHHIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl sulfone and trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .
Chemical Reactions Analysis
Fluorination and Halogen Exchange Reactions
The compound can undergo halogen exchange reactions, particularly in the presence of hydrogen fluoride (HF) and metal halide catalysts. For example, liquid-phase fluorination of chlorinated precursors (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine) with HF and FeCl₃ at 160–180°C replaces chlorine atoms with fluorine, forming trifluoromethyl and difluoromethyl groups .
Key Reaction Conditions
| Starting Material | Catalyst | Temperature (°C) | Time (hours) | Major Product(s) | Yield (%) |
|---|---|---|---|---|---|
| 2,3-dichloro-5-(trichloromethyl)pyridine | FeCl₃ (5 mol%) | 175 | 21 | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | ~65 |
Byproducts like chlorodifluoromethyl-pyridines are often recycled into the reaction to improve efficiency .
Nucleophilic Substitution
The difluoromethyl group serves as a reactive site for nucleophilic substitution. For instance, hydroxide or amine nucleophiles can displace fluorine atoms under basic conditions, forming derivatives with modified substituents.
Example Reaction Pathway
-
Substitution at Difluoromethyl Group :
This reaction typically occurs in polar aprotic solvents (e.g., THF) at 60–80°C.
Catalytic Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-coupling reactions. For example, trifluoromethylpyridines undergo Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives, though yields depend on steric and electronic effects .
Reported Data for Coupling Reactions
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 2-(difluoromethyl)-3-(trifluoromethyl)pyridine | Pd(PPh₃)₄, K₂CO₃ | 2-aryl-3-(trifluoromethyl)pyridine | 40–60 |
Radical-Mediated Reactions
Photocatalytic systems enable radical defluorination. Trifluoromethyl groups can undergo single-electron transfer (SET) processes, generating difluoromethyl radicals that add to dienes or react with nucleophiles .
Mechanistic Insight
-
Step 1 : SET from a photosensitizer generates a trifluoromethyl radical.
-
Step 2 : Radical addition to 1,3-dienes forms allylic intermediates.
-
Step 3 : Trapping by nucleophiles (e.g., amines) yields functionalized products .
Ring Functionalization
Example :
Hydrodefluorination
Under reductive conditions (e.g., H₂/Pd-C), selective hydrodefluorination of the difluoromethyl group can occur, producing monofluoromethyl or methyl derivatives.
Conditions and Outcomes
| Reducing Agent | Temperature (°C) | Pressure (bar) | Product | Selectivity (%) |
|---|---|---|---|---|
| Pd/C, H₂ | 120 | 10 | 2-(fluoromethyl)-3-(trifluoromethyl)pyridine | >80 |
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The incorporation of difluoromethyl and trifluoromethyl groups into drug molecules can improve their metabolic stability and bioavailability. These modifications have been shown to enhance the activity of compounds against various biological targets.
- For example, difluoromethylated pyridines have been utilized in the synthesis of inhibitors for protein kinases, which are critical in cancer therapy. The introduction of these fluorinated groups can lead to increased binding affinity for the target protein due to enhanced interactions with the active site.
-
Antimicrobial Agents :
- Research indicates that pyridine derivatives with difluoromethyl substitutions exhibit significant antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.
-
Neuropharmacology :
- Compounds featuring this structure have been explored for their potential in treating neurological disorders. The fluorinated groups can influence the central nervous system penetration, making them suitable candidates for further development as neuroactive agents.
Agrochemical Applications
-
Pesticide Development :
- The compound has been investigated for its efficacy as a pesticide. The trifluoromethyl group contributes to increased potency against pests while potentially reducing toxicity to non-target organisms.
- Studies have shown that derivatives of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine can be effective against a range of agricultural pests, leading to improved crop protection strategies.
-
Herbicides :
- Similar to its application in pesticides, this compound has been evaluated for use in herbicides. Its unique chemical structure allows for selective action against specific weed species while minimizing impact on crops.
Synthesis Techniques
Recent advancements in synthetic methodologies have facilitated the production of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine through various routes:
- C-H Functionalization : Direct methods for C-H difluoromethylation have been developed, allowing for regioselective modifications on pyridine rings. This approach streamlines the synthesis process and enhances yield.
- Radical Processes : Innovative radical-based methods have emerged that utilize oxazino pyridine intermediates, enabling efficient access to difluoromethylated products under mild conditions.
Case Studies
-
Case Study 1: Anticancer Activity :
A study demonstrated that a derivative of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine exhibited potent inhibition of a specific cancer cell line, with IC50 values significantly lower than those of non-fluorinated analogs. This highlights the potential for this compound in targeted cancer therapies. -
Case Study 2: Agricultural Efficacy :
Field trials conducted with a fluorinated herbicide based on this compound showed a marked reduction in weed biomass compared to traditional herbicides, indicating its effectiveness and potential for commercial application.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing the formation of biofilms and reducing virulence . The compound’s fluorinated groups enhance its binding affinity and stability, making it an effective agent in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s closest structural analogs differ in the type and position of fluorine-containing substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) at position 3 is a stronger electron-withdrawing group (EWG) than difluoromethyl (-CF₂H) or chloro (-Cl), significantly reducing electron density on the pyridine ring and enhancing electrophilic reactivity .
- Lipophilicity : The difluoromethyl group (-CF₂H) in the target compound offers intermediate lipophilicity between the highly polar trifluoromethyl (-CF₃) and the less polar chloro (-Cl) groups, which may optimize bioavailability in drug candidates .
Stability and Reactivity
- Hydrolytic Stability : The trifluoromethyl group confers resistance to hydrolysis compared to chloromethyl or hydroxymethyl substituents, as seen in and .
- Cross-Coupling Reactivity : Bromo or iodo derivatives (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate, ) exhibit higher reactivity in cross-coupling reactions than the target compound, which may require harsher conditions due to its stable C-F bonds.
Biological Activity
2-(Difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability, improved binding affinity, and altered bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto the pyridine ring. Various synthetic routes have been developed, often utilizing electrophilic fluorination methods or nucleophilic substitution reactions. These strategies allow for the selective introduction of fluorinated groups while maintaining the integrity of the pyridine structure.
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(difluoromethyl)-3-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. A study evaluated a library of 2-difluoromethylpyridine derivatives, including compounds with trifluoromethyl substitutions, against Pseudomonas aeruginosa and Chromobacterium violaceum. Notably, certain compounds showed IC50 values comparable or superior to established quorum sensing inhibitors (e.g., 4NPO), indicating their potential as antimicrobial agents:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 1 | 35 ± 1.12 | Quorum sensing inhibition |
| 5 | 19 ± 1.01 | Anti-biofilm activity |
| 6 | 27 ± 0.67 | Protease activity |
These findings suggest that the difluoromethyl and trifluoromethyl groups enhance the biological activity of these derivatives by improving their interaction with microbial targets .
Cytotoxicity
The cytotoxic effects of fluorinated pyridines have also been investigated in cancer cell lines. For example, second-generation fluoro-taxoids containing difluoromethyl and trifluoromethyl groups were evaluated against various human cancer cell lines, including breast carcinoma (MCF7-S) and non-small cell lung carcinoma (H460). Results indicated that these compounds exhibited significantly higher potency than traditional chemotherapeutics like paclitaxel:
| Compound Type | Cell Line | IC50 (nM) |
|---|---|---|
| Fluoro-taxoid | MCF7-S | <10 |
| Fluoro-taxoid | LCC6-MDR | <5 |
These results highlight the potential of incorporating difluoromethyl and trifluoromethyl groups to overcome drug resistance in cancer therapies .
Structure-Activity Relationships (SAR)
The incorporation of fluorine atoms in drug design often leads to enhanced biological activity. SAR studies on fluorinated compounds reveal that strategic placement of difluoromethyl and trifluoromethyl groups can significantly affect their binding affinity to biological targets. For instance, modifications at specific positions on the pyridine ring have been shown to alter the compound's ability to inhibit key enzymatic pathways involved in disease processes .
Case Studies
- Quorum Sensing Inhibition : A series of studies reported that certain difluoromethylpyridine derivatives effectively inhibited quorum sensing in pathogenic bacteria, reducing biofilm formation and virulence factor production . This suggests a promising application in treating bacterial infections resistant to conventional antibiotics.
- Cancer Treatment : The fluoro-taxoids derived from pyridine structures demonstrated remarkable cytotoxicity against drug-resistant cancer cell lines, indicating their potential as novel anticancer agents . The enhanced efficacy can be attributed to their ability to evade efflux pumps commonly associated with drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
